molecular formula C11H9F3N2O3 B2693287 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 630422-44-5

6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B2693287
CAS No.: 630422-44-5
M. Wt: 274.199
InChI Key: MOVTXYVMTFUFHJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinazoline core with methoxy groups at the 6 and 7 positions and a trifluoromethyl group at the 2 position, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and trifluoromethylating agents.

    Reaction Conditions:

    Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) to introduce new substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research purposes.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the trifluoromethyl group, making it less lipophilic.

    2-(Trifluoromethyl)quinazoline: Lacks the methoxy groups, affecting its overall reactivity and biological activity.

    4(3H)-Quinazolinone: A simpler quinazoline derivative without the methoxy and trifluoromethyl groups.

Uniqueness

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity, lipophilicity, and potential as a pharmacophore in drug design.

Properties

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-18-7-3-5-6(4-8(7)19-2)15-10(11(12,13)14)16-9(5)17/h3-4H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVTXYVMTFUFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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